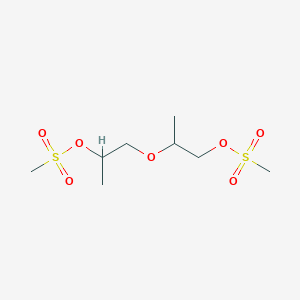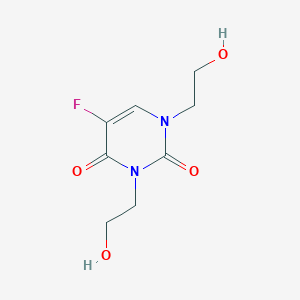
5-Fluoro-1,3-bis(2-hydroxyethyl)-uracil
Vue d'ensemble
Description
5-Fluoro-1,3-bis(2-hydroxyethyl)-uracil, also known as 5-FU, is a fluorinated pyrimidine derivative with a wide range of applications in scientific research. It is used as a drug in cancer therapy, and has been studied in relation to its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Structural Studies
- Chemical Synthesis and Tautomerism: 5-Fluoro-uracil has been used in the synthesis of complex molecules like 5-fluoro-N(1), N(3)-bis(diphenylphosphanyl)uracil. This compound was characterized through various techniques, indicating its ability to rearrange in solution to form tautomeric structures (Ellermann et al., 1997).
Antitumor Activity
- Development of Acyclonucleoside Derivatives: An acyclonucleoside derivative of 5-fluorouracil was synthesized to develop new derivatives with potentially fewer side effects and a broader safety margin. This derivative showed significant activity against mouse leukemia cells and increased survival in leukemic mice (Rosowsky et al., 1981).
Nucleic Acids Research
- Incorporation into Nucleic Acids: Studies have focused on synthesizing 5-substituted uracils for incorporation into nucleic acids, highlighting the compound's utility in understanding nucleic acid dynamics and structure (Evans et al., 1973).
Macrocyclic Compounds Synthesis
- Reaction with Methionine: 5-Fluorouracil derivatives have been used in reactions with methionine, contributing to the synthesis of macrocyclic pyrimidine derivatives, which are of interest in medicinal chemistry (Krivonogov et al., 2003).
Photodimerization Studies
- Internal Photodimers of Derivatives: The structure of internal photodimers of 1,1'-trimethylene-bis-(5-fluoro) uracil derivatives has been a subject of study, providing insights into the chemical behavior of these compounds under specific conditions (Koroniak et al., 1987).
Prodrug Development
- Hydrolysis Kinetics and Bioactivation: The kinetics of hydrolysis of various derivatives of 5-fluorouracil were investigated to assess their potential as prodrugs,aiming to enhance the delivery characteristics of the parent drug. This research contributes to the development of more effective and targeted cancer therapies (Buur et al., 1985).
Antibacterial and Antitumor Properties
- N-Alkylation and Biological Properties: Studies on the alkylation of uracil and 5-fluorouracil derivatives revealed their toxicity, antitumor, and antibacterial properties. These findings are crucial for developing new therapeutic agents (Arutyunyan et al., 2013).
Arylation of Uracil Derivatives
- Synthesis of Aryl-Uracil Derivatives: Direct arylation of uracil and its derivatives has been explored, leading to compounds that possess biological activity and are used in therapy, mainly as antiviral and antineoplastic agents (Gondela & Walczak, 2006).
Radiochemical Synthesis
- Radiochemical Yield Studies: The synthesis of [2-14C]-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)uracil and its analogues demonstrates the compound's utility in radiochemical studies, contributing to our understanding of nucleoside metabolism and function (Misra et al., 1987).
Propriétés
IUPAC Name |
5-fluoro-1,3-bis(2-hydroxyethyl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2O4/c9-6-5-10(1-3-12)8(15)11(2-4-13)7(6)14/h5,12-13H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSLFZJVAPDMGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)N(C(=O)N1CCO)CCO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90720886 | |
| Record name | 5-Fluoro-1,3-bis(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90720886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1,3-bis(2-hydroxyethyl)-uracil | |
CAS RN |
55185-82-5 | |
| Record name | 5-Fluoro-1,3-bis(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90720886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



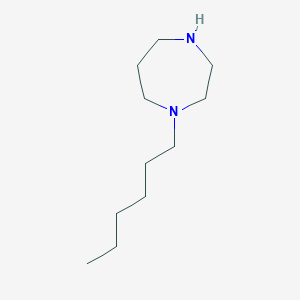
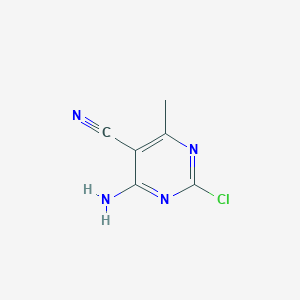
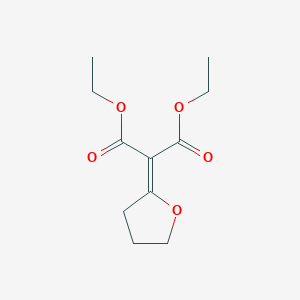
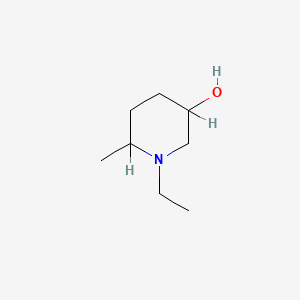
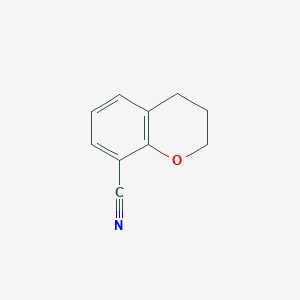
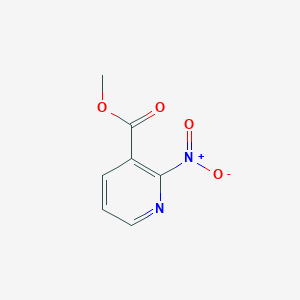

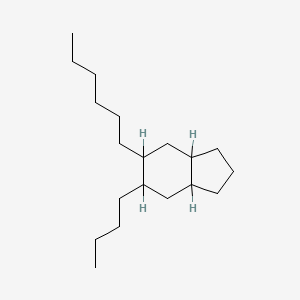

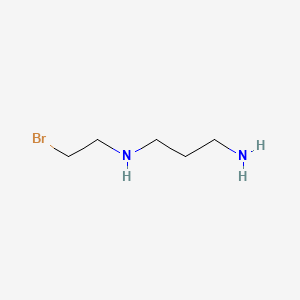

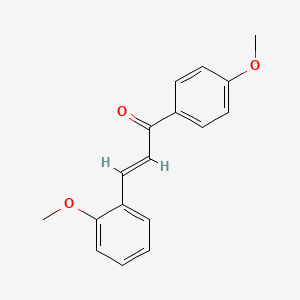
![1-{[3-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B3329119.png)
